molecular formula C24H26N4O4 B8125817 N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate

N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate

Cat. No.: B8125817
M. Wt: 434.5 g/mol
InChI Key: LLJJFIJVEODCDZ-UHFFFAOYSA-N
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Description

N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate is a chemical compound that belongs to the class of quinolinamines. Quinolinamines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate typically involves the reaction of quinoline derivatives with methylamine. One common method involves the use of 8-aminoquinoline as a starting material. The reaction proceeds through a series of steps including methylation and subsequent formation of the hemioxalate salt. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and quinoline N-oxides, which have significant applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate involves its interaction with various molecular targets. It acts by binding to specific enzymes and receptors, thereby inhibiting their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids in parasites, leading to their death . The compound also disrupts the cell membrane integrity of microbes, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(quinolin-8-yl)methanamine hemioxalate is unique due to its specific substitution pattern and the presence of the hemioxalate salt, which enhances its solubility and bioavailability. This makes it a more effective candidate for certain applications compared to its analogs .

Properties

IUPAC Name

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H12N2.C2H2O4/c2*1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2*2-7,12H,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJJFIJVEODCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=C1N=CC=C2.CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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